molecular formula C16H17N3S B1237019 6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine

6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine

Cat. No. B1237019
M. Wt: 283.4 g/mol
InChI Key: XMEMQJRLEKJRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine is an organic heterobicyclic compound, an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and a thienopyrimidine.

Scientific Research Applications

Nickel(II) and Cobalt(II) Complexes with Thieno Pyrimidines

Research has explored the creation of Nickel(II) and Cobalt(II) complexes using thieno[2,3-d]pyrimidines, like 6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine. These complexes were analyzed for their structural properties and potential applications in various fields, including materials science and catalysis (Tsiveriotis et al., 1994).

GnRH Receptor Antagonists

Thieno[2,3-d]pyrimidines have been studied for their role as GnRH receptor antagonists, with potential applications in treating reproductive diseases. The research emphasizes the importance of specific substituents for receptor binding activity, which can be crucial for developing effective treatments (Guo et al., 2003).

Novel Synthesis Methods

New methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been developed. This research is significant for the synthesis of various thieno[2,3-d]pyrimidine derivatives with potential applications in pharmaceutical and chemical industries (Santilli et al., 1971).

Antitumor Activity

Studies have shown that thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer activity against various human cancer cell lines. This highlights their potential as a basis for developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Insecticidal and Acaricidal Evaluation

Thieno[2,3-d]pyrimidines have been used in designing novel compounds with significant insecticidal and acaricidal activities. Such research is crucial for developing new, more effective agricultural chemicals (Zhang et al., 2019).

Antimicrobial and Anti-Inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties, showcasing their potential in the development of new therapeutic agents (Tolba et al., 2018).

properties

Product Name

6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3S/c1-3-13-9-14-15(18-11(2)19-16(14)20-13)17-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18,19)

InChI Key

XMEMQJRLEKJRSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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